molecular formula C25H29N3O5 B12100424 Z-Ile-Trp-OH

Z-Ile-Trp-OH

Cat. No.: B12100424
M. Wt: 451.5 g/mol
InChI Key: FJBYWNDMORMCCH-UHFFFAOYSA-N
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Description

Z-Ile-Trp-OH is a protected dipeptide derivative used primarily in peptide synthesis and biochemical research. The compound features a benzyloxycarbonyl (Z) group protecting the N-terminal isoleucine (Ile) residue, coupled with tryptophan (Trp) . Based on structural analysis, the formula is estimated as C₂₄H₂₇N₃O₅ (Ile: C₆H₁₁NO₂, Trp: C₁₁H₁₂N₂O₂, Z group: C₈H₈O₂), yielding a molecular weight of approximately 437.5 g/mol. This compound is utilized in solid-phase peptide synthesis (SPPS) due to the Z group’s stability under acidic conditions, which facilitates selective deprotection .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid

InChI

InChI=1S/C25H29N3O5/c1-3-16(2)22(28-25(32)33-15-17-9-5-4-6-10-17)23(29)27-21(24(30)31)13-18-14-26-20-12-8-7-11-19(18)20/h4-12,14,16,21-22,26H,3,13,15H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)

InChI Key

FJBYWNDMORMCCH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ile-Trp-OH typically involves the following steps:

  • Protection of Amino Groups: : The amino group of L-isoleucine is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting L-isoleucine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

  • Coupling Reaction: : The protected L-isoleucine (Cbz-Ile-OH) is then coupled with L-tryptophan using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).

  • Deprotection: : The final step involves the removal of the protecting group under mild acidic conditions, typically using trifluoroacetic acid (TFA), to yield the desired dipeptide this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control, which are crucial for the coupling and deprotection steps.

    Purification: Techniques such as crystallization, chromatography, and lyophilization are employed to purify the final product.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Z-Ile-Trp-OH can undergo various chemical reactions, including:

    Oxidation: The indole ring of tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine using catalytic hydrogenation.

    Substitution: The carboxyl group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂)

    Substitution: Alcohols or amines in the presence of coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Major Products

    Oxidation: Oxidized derivatives of tryptophan

    Reduction: Free amine derivatives

    Substitution: Ester or amide derivatives

Scientific Research Applications

Chemistry

In the field of chemistry, Z-Ile-Trp-OH serves as a building block for synthesizing larger peptides and proteins. Its stability and reactivity make it valuable for peptide synthesis, allowing researchers to explore complex molecular structures and interactions.

Biology

This compound is utilized in biological research to study:

  • Protein-Protein Interactions : The compound aids in understanding how proteins interact within biological systems.
  • Enzyme-Substrate Specificity : It helps elucidate the specificity of enzymes towards different substrates.
  • Receptor Binding Studies : The compound is used to investigate how peptides bind to specific receptors, which is crucial for drug design .

Medicine

In medical research, this compound has potential therapeutic applications:

  • Peptide-Based Drug Design : It is explored for developing drugs targeting specific receptors or enzymes involved in various diseases.
  • Mood Disorders : Research indicates that compounds related to tryptophan play a role in serotonin production, suggesting potential applications in treating mood disorders .

Industry

In the industrial sector, this compound finds applications in:

  • Production of Peptide-Based Materials : Its properties are harnessed to create materials with specific functionalities.
  • Analytical Techniques : It serves as a standard in techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), aiding in the analysis of peptide structures.

Case Studies

  • Neuroscience Research : A study investigated the effects of tryptophan-containing peptides on anxiety-like behaviors in zebrafish. The research demonstrated how these peptides could influence neurotransmitter functions and behavior .
  • Pharmaceutical Development : Researchers have explored this compound derivatives for their potential as therapeutic agents against neurological conditions. The findings suggest that modifications to the dipeptide structure can enhance its efficacy and bioavailability .

Mechanism of Action

The mechanism of action of Z-Ile-Trp-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity. The pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

Protecting Groups: this compound uses the Z group, which is stable under acidic conditions but requires hydrogenolysis or strong acids (e.g., HBr/AcOH) for removal. In contrast, Boc-protected compounds (e.g., Boc-Trp(Boc)-OH) are cleaved under milder acidic conditions (e.g., TFA) . Z-D-Trp-OH shares the Z group but features a D-tryptophan residue, altering its stereochemical interactions in biological systems .

Z-Trp-Phe-OH incorporates phenylalanine, increasing aromaticity and steric bulk compared to this compound .

Applications in Research :

  • Z-protected compounds (e.g., Z-Trp-OH ) are widely used in SPPS for sequential peptide assembly, while Boc-protected variants (e.g., H-Trp(Boc)-OH ) are preferred in fragment condensation strategies .
  • Z-D-Trp-OH is critical for studying chiral specificity in enzyme-substrate interactions .

Physicochemical Properties

  • For example, Z-Trp-Phe-OH is explicitly noted as soluble in DMSO .
  • Stability : Z groups are stable at room temperature but degrade under basic conditions. Boc groups, as in Boc-Trp(Boc)-OH , offer better stability in neutral and basic environments .

Biological Activity

Z-Ile-Trp-OH, a dipeptide composed of isoleucine and tryptophan, has garnered attention in the field of biochemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

1. Pharmacological Properties

This compound exhibits various pharmacological properties, particularly in relation to its role as an angiotensin-converting enzyme (ACE) inhibitor. Studies have demonstrated that tryptophan-containing dipeptides, including this compound, act as selective and competitive inhibitors for the C-domain of ACE, which is crucial in regulating blood pressure. This property positions this compound as a potential therapeutic agent for hypertension management.

Table 1: Comparison of ACE Inhibition by Tryptophan-Containing Dipeptides

DipeptideSelectivity FactorMechanism of Action
This compound40Competitive inhibition of ACE
Val-Trp70Competitive inhibition of ACE
Ile-ProVariesDPP-IV inhibition

The mechanism by which this compound exerts its biological effects involves its interaction with specific receptors and enzymes. The presence of the tryptophan residue is significant for binding affinity and activity. Research indicates that the indole ring in tryptophan plays a crucial role in forming hydrogen bonds with target proteins, enhancing the compound's efficacy as an inhibitor.

2.1 Structural Analysis

Molecular modeling studies have provided insights into the structural characteristics of this compound and its interactions with ACE. The dipeptide's conformation allows for optimal positioning of functional groups for receptor binding.

3. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Anxiolytic Effects : A study explored the anxiolytic-like effects of various N-acyl-tryptophanyl-containing dipeptides, suggesting that modifications to the tryptophan side chain can significantly influence biological activity .
  • Inhibition Studies : Research on dipeptides like Val-Trp has shown that they possess notable ACE inhibitory activity, suggesting that this compound may exhibit similar effects due to its structural composition .
  • In Silico Approaches : Computational studies have been employed to predict the interactions between this compound and biological targets, providing a deeper understanding of its potential therapeutic applications .

4. Conclusion

This compound represents a promising compound with significant biological activity, particularly as an ACE inhibitor. Its structural features facilitate interactions with key enzymes involved in blood pressure regulation. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for Z-Ile-Trp-OH, and how can purity be validated?

Methodological Answer: Synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. To optimize yield, systematically vary coupling agents (e.g., HBTU vs. HATU), reaction times, and temperatures . Purification via reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is recommended. Validate purity using analytical HPLC (>95% purity) and confirm structure via 1H^1H-NMR (e.g., characteristic amide protons at δ 7.8–8.2 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer: Use a combination of techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm backbone connectivity and side-chain integrity.
  • HPLC : Analytical HPLC with UV detection at 220 nm for purity assessment.
  • Mass Spectrometry : HRMS (ESI-TOF) to verify molecular ion peaks (e.g., [M+H]+^+) and rule out adducts . Cross-validate results with literature data for known analogs to detect deviations in chemical shifts or retention times .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity of this compound across different cell models?

Methodological Answer:

  • Meta-Analysis : Compare experimental variables (e.g., cell lines, assay conditions) from conflicting studies. For instance, discrepancies in IC50_{50} values may arise from differences in serum concentration or incubation time .
  • Replication Studies : Reproduce assays under standardized conditions (e.g., NIH guidelines for cell viability assays) .
  • Dose-Response Curves : Use nonlinear regression to quantify potency and efficacy, ensuring statistical power (n ≥ 3 replicates) .

Q. What experimental strategies can assess the conformational stability of this compound under physiological conditions?

Methodological Answer:

  • Circular Dichroism (CD) : Monitor secondary structure changes in buffer solutions (pH 2–9) at 25–37°C.
  • Molecular Dynamics (MD) Simulations : Simulate peptide behavior in explicit solvent models (e.g., TIP3P water) to predict aggregation or degradation pathways .
  • Stability-Indicating Assays : Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to quantify degradation products .

Q. How should hypotheses about this compound’s mechanism of action be formulated and tested?

Methodological Answer:

  • P-E/I-C-O Framework : Define Population (e.g., cancer cells), Exposure/Intervention (this compound dosage), Comparison (untreated controls), and Outcome (apoptosis markers) .
  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets. Validate hits via siRNA knockdown or CRISPR-Cas9 .
  • Dose-Dependent Effects : Use ANOVA with post-hoc tests to distinguish direct vs. off-target effects .

Q. What are the best practices for integrating computational modeling with experimental studies on this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinities to receptors (e.g., GPCRs). Validate with SPR (surface plasmon resonance) for kinetic parameters (kon_{on}, koff_{off}) .
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP and polar surface area. Cross-check predictions with in vitro data .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility of this compound studies across labs?

Methodological Answer:

  • Detailed Protocols : Follow NIH guidelines for reporting experimental conditions (e.g., buffer composition, instrument calibration) .
  • Open Data : Share raw NMR/HPLC files via repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Blinded Analysis : Assign sample coding to minimize bias in data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.